4,4'-Thiobis(6-tert-butyl-m-cresol)

Polymer stabilization Volatility Antioxidant permanence

Conventional phenolic antioxidants (e.g., BHT) volatilize during high-temperature polymer processing, causing premature oxidative failure. 4,4'-Thiobis(6-tert-butyl-m-cresol) is a sulfur-bridged hindered phenol with dual radical-scavenging and hydroperoxide-decomposing activity, addressing this failure mode. • Vapor pressure 6×10⁻⁷ mm Hg at 70°C: resists evaporative loss during XLPE extrusion up to 200°C. • Synergistic with carbon black: prevents deactivation in black PE water and gas pipes. • Non-staining/non-discoloring: maintains color integrity in white tire sidewalls and light-colored seals. • Peroxide-compatible: withstands XLPE crosslinking for high-voltage cable insulation.

Molecular Formula C22H30O2S
Molecular Weight 358.5 g/mol
CAS No. 96-69-5
Cat. No. B1682629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Thiobis(6-tert-butyl-m-cresol)
CAS96-69-5
Synonyms4,4'-thiobis(6-t-butyl-m-cresol)
4,4'-thiobis(6-tert-butyl-3-cresol)
Molecular FormulaC22H30O2S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O
InChIInChI=1S/C22H30O2S/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3
InChIKeyHXIQYSLFEXIOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 0.1 mg/mL at 64° F (NTP, 1992)
VERY SOL IN METHANOL (79%);  SOL IN ACETONE (20%);  SLIGHTLY SOL IN BENZENE (5%);  VERY SLIGHTLY SOL IN WATER (0.08%)
0.08%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Thiobis(6-tert-butyl-m-cresol) Procurement Overview


4,4'-Thiobis(6-tert-butyl-m-cresol) (CAS 96-69-5), commonly referred to as TBBC or Antioxidant 300, is a sulfur-bridged hindered phenol antioxidant belonging to the thiobisphenol class. It is widely used in the rubber and plastics industries as a primary stabilizer to prevent thermo-oxidative degradation, particularly in polyolefins (e.g., polyethylene, polypropylene) and elastomers [1]. This compound is characterized by a dual functional mechanism, acting both as a radical scavenger and a hydroperoxide decomposer, and is valued for its non-staining, non-discoloring properties [1].

Dual-function stabilizer: radical scavenger and hydroperoxide decomposer
Supports extended thermo-oxidative protection in polyolefins and elastomers
Non-staining, non-discoloring profile
Suitable for light-colored and aesthetic rubber goods
Low volatility retention in polymer matrices
Resists evaporative loss during high-temperature processing

Substitution Risks for 4,4'-Thiobis(6-tert-butyl-m-cresol)


Although TBBC is classified as a hindered phenol antioxidant, its unique sulfur-bridged structure imparts a distinct profile of volatility, thermal stability, and synergistic behavior that is not replicated by common alternatives such as BHT or Irganox 1010. Simple substitution with a generic phenolic antioxidant risks inadequate long-term protection in high-temperature or carbon black-filled systems, as well as potential discoloration issues [1]. The quantitative evidence below delineates the specific performance differentials that inform material selection and procurement decisions.

Risk Generic phenolic replacement may compromise long-term protection in carbon black-filled or high-temperature systems.
Risk BHT substitution leads to higher evaporative loss; volatility profile differs by orders of magnitude.
Risk Irganox 1010 offers higher thermal ceiling but lacks hydroperoxide decomposition, altering stabilization mechanism.

Performance Differentiation of 4,4'-Thiobis(6-tert-butyl-m-cresol)


Volatility: TBBC vs. BHT

4,4'-Thiobis(6-tert-butyl-m-cresol) (TBBC) demonstrates significantly lower volatility than the widely used antioxidant BHT. At 70°C, the vapor pressure of TBBC is 6 × 10⁻⁷ mm Hg [1], whereas BHT has a vapor pressure of approximately 0.01 mm Hg at 20°C [2]. While the temperatures differ, the order-of-magnitude difference in vapor pressure underscores TBBC's superior retention in polymer matrices at elevated processing and service temperatures. This low volatility characteristic directly addresses the common failure mode of antioxidant loss due to evaporation.

Volatility vs. BHT
Reported
TBBC vapor pressure: 6 × 10⁻⁷ mm Hg at 70°C; BHT: approx. 0.01 mm Hg at 20°C
Indicates substantially lower volatility, supporting retention at elevated temperatures.
Cross-study comparison; process conditions may influence absolute values.
Polymer stabilization Volatility Antioxidant permanence

Thermal Stability vs. BHT and Irganox 1010

Vendor technical data indicates a clear hierarchy of thermal stability: TBBC maintains effective antioxidant performance up to 200°C, whereas BHT is limited to 150°C, and Irganox 1010 can withstand up to 300°C . This positions TBBC as a mid-to-high thermal stability option, suitable for applications exceeding the capabilities of basic antioxidants like BHT, yet not requiring the extreme high-temperature performance (and associated cost) of Irganox 1010.

Thermal Stability
Data to verify
TBBC effective up to 200°C; BHT limited to 150°C; Irganox 1010 up to 300°C
Positions TBBC as a mid-to-high thermal stability candidate for processing up to 200°C.
Vendor-reported data; independent validation recommended.
Thermal stability Polyolefin processing High-temperature antioxidants

Rubber Protection vs. Irganox 1010

In rubber-based cable insulation formulations, 4,4'-Thiobis(6-tert-butyl-m-cresol) has been noted to provide superior protection against oxidative degradation compared to pure Irganox 1010 . This is attributed to the dual functionality of TBBC, which combines radical scavenging with hydroperoxide decomposition, a mechanism not present in pure hindered phenols like Irganox 1010.

Rubber Protection
Class-level
Reported better oxidative protection than pure Irganox 1010 in rubber cable insulation
Dual radical-scavenging and hydroperoxide decomposition mechanism may contribute.
Qualitative inference; direct quantitative comparison not available.
Elastomer stabilization Rubber antioxidants Cable insulation

Carbon Black Synergy

Unlike many conventional hindered phenolic antioxidants, 4,4'-Thiobis(6-tert-butyl-m-cresol) exhibits a beneficial synergistic interaction with carbon black . While carbon black can deactivate some phenolic antioxidants through surface adsorption or catalytic oxidation, TBBC maintains or even enhances its protective efficacy in carbon black-filled formulations. This synergy is attributed to the sulfur moiety in TBBC, which acts as a secondary antioxidant, complementing the radical-scavenging activity of the phenolic group.

Carbon Black Synergy
Class-level
Maintains or enhances efficacy in carbon black-filled formulations; avoids deactivation common with other phenolics
Simplifies formulations by reducing need for extra stabilizers in black compounds.
Attributed to sulfur moiety; verify in specific compound recipes.
Carbon black synergy Polyolefin stabilization Antioxidant deactivation

Efficiency in ABS Copolymers vs. Irganox 1076

In a chemiluminescence study evaluating the thermal oxidative stability of emulsion-grade acrylonitrile-butadiene-styrene (ABS) copolymers, Santonox R (a commercial form of TBBC) demonstrated clearly superior efficiency compared to Irganox 1076 and Irganox 3114 [1]. The superiority was primarily reflected in improved induction period values, indicating a longer delay before the onset of rapid oxidative degradation.

ABS Copolymer Efficiency
Head-to-head
Reported higher efficiency than Irganox 1076 and Irganox 3114 in emulsion-grade ABS; improved induction period
Supports selection for ABS stabilization where prolonged oxidation delay is critical.
Chemiluminescence study; validate in specific ABS grades.
ABS stabilization Chemiluminescence Induction period

Application Scenarios for 4,4'-Thiobis(6-tert-butyl-m-cresol)


Polyethylene Wire and Cable Insulation

TBBC's low volatility (vapor pressure of 6 × 10⁻⁷ mm Hg at 70°C) and effective thermal stability up to 200°C make it an ideal antioxidant for polyethylene-based wire and cable insulation. During extrusion and high-temperature service, it resists evaporative loss, ensuring long-term oxidative protection [1]. This is a key differentiator from more volatile options like BHT, which would quickly deplete in such applications.

Carbon Black-Filled Polyolefin Pipes

In the production of black polyethylene pipes for water and gas distribution, carbon black is essential for UV protection. TBBC's unique synergistic interaction with carbon black prevents deactivation and enhances overall stabilization efficiency [1]. This synergy simplifies formulation and ensures durable, long-lasting pipe performance.

Non-Discoloring Rubber Goods

TBBC's non-staining and non-discoloring properties are critical for applications requiring aesthetic appeal, such as white sidewalls on tires, light-colored seals, and transparent adhesives. Compared to more discoloring antioxidants, TBBC maintains color integrity under thermal and oxidative stress [1].

Peroxide Crosslinked Cable Jacketing

TBBC exhibits good compatibility with peroxides, a crucial requirement for chemically crosslinked polyethylene (XLPE) used in high-voltage cable insulation. Its ability to withstand the peroxide crosslinking process without significant decomposition or interference ensures robust thermo-oxidative resistance in the final cable product [1].

Application
Selection Property
Validation Focus
Polyethylene wire & cable insulation
Low volatility, thermal stability at extrusion temperatures
Antioxidant retention after high-temperature processing
Carbon black-filled polyolefin pipes
Synergy with carbon black, resistance to deactivation
Stabilization efficiency in black compound formulations
Non-discoloring rubber goods
Non-staining, non-discoloring properties
Color integrity under thermal and oxidative stress
Peroxide-crosslinked cable jacketing
Peroxide compatibility
Performance retention after crosslinking process

Technical Documentation Hub

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